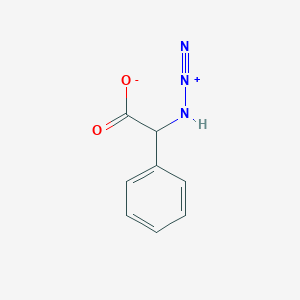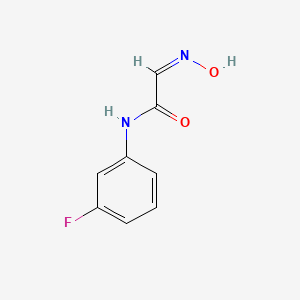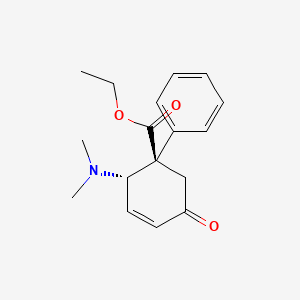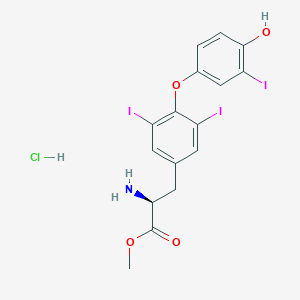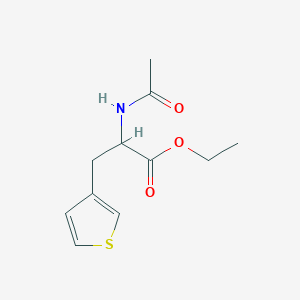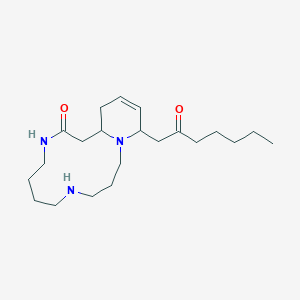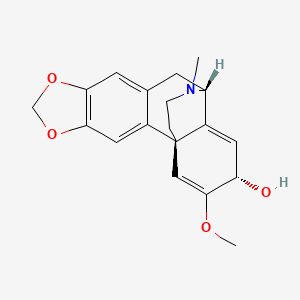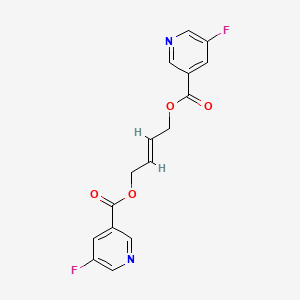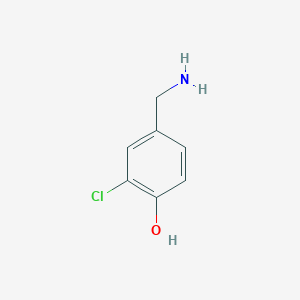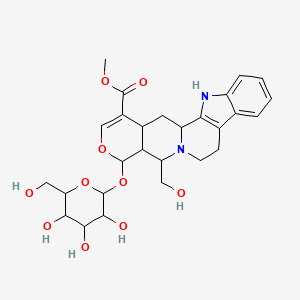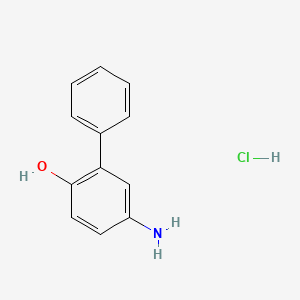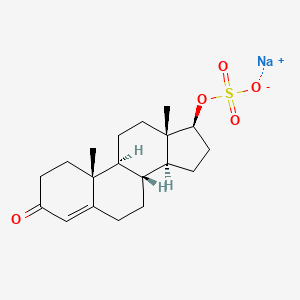
Sodium Testosterone Sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium Testosterone Sulfate is a synthetic derivative of testosterone, a primary male sex hormone. It is an endogenous, naturally occurring steroid and a minor urinary metabolite of testosterone . The compound is known for its role in various biological processes, including the development and maintenance of male secondary sexual characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium Testosterone Sulfate typically involves the sulfation of testosterone. One common method is the reaction of testosterone with sulfur trioxide-pyridine complex in an organic solvent, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often require controlled temperatures and anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfation processes using automated reactors. The process includes the careful handling of reagents and solvents to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Sodium Testosterone Sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield testosterone ketone, while reduction can produce testosterone alcohol .
Aplicaciones Científicas De Investigación
Sodium Testosterone Sulfate has a wide range of applications in scientific research:
Biology: Studied for its role in cellular signaling and metabolic pathways.
Industry: Utilized in the development of pharmaceuticals and hormone replacement therapies.
Mecanismo De Acción
The mechanism of action of Sodium Testosterone Sulfate involves its interaction with androgen receptors. Upon binding to these receptors, it induces gene expression that leads to the development of male secondary sexual characteristics and other physiological effects . The compound also influences various molecular pathways, including those involved in protein synthesis and muscle growth .
Comparación Con Compuestos Similares
Similar Compounds
- Testosterone Propionate
- Testosterone Enanthate
- Testosterone Cypionate
Comparison
Sodium Testosterone Sulfate is unique due to its sulfate group, which influences its solubility and metabolic stability. Unlike other testosterone derivatives, it is more water-soluble, making it suitable for specific pharmaceutical formulations . Additionally, its metabolic pathway differs, leading to distinct biological effects .
Propiedades
Fórmula molecular |
C19H27NaO5S |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
sodium;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] sulfate |
InChI |
InChI=1S/C19H28O5S.Na/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18;/h11,14-17H,3-10H2,1-2H3,(H,21,22,23);/q;+1/p-1/t14-,15-,16-,17-,18-,19-;/m0./s1 |
Clave InChI |
YSXVDWVRBPSOEA-JZSNIJFVSA-M |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)[O-])CCC4=CC(=O)CC[C@]34C.[Na+] |
SMILES canónico |
CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=CC(=O)CCC34C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)
